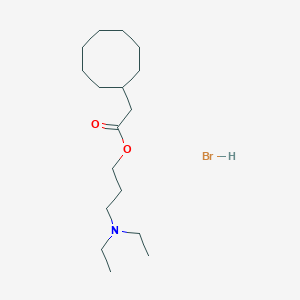
3-Diethylaminopropyl 2-cyclooctylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diethylaminopropyl 2-cyclooctylacetate is a chemical compound with the molecular formula C16H29NO2 It is known for its unique structure, which includes a cyclooctyl ring and a diethylaminopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminopropyl 2-cyclooctylacetate typically involves the esterification of 2-cyclooctylacetic acid with 3-diethylaminopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Diethylaminopropyl 2-cyclooctylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Diethylaminopropyl 2-cyclooctylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 3-Diethylaminopropyl 2-cyclooctylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The cyclooctyl ring can provide hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
3-Dimethylaminopropyl 2-cyclooctylacetate: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-Cyclooctylacetic acid: The parent acid from which the ester is derived.
3-Diethylaminopropanol: The alcohol component used in the esterification reaction.
Uniqueness
3-Diethylaminopropyl 2-cyclooctylacetate is unique due to the presence of both a cyclooctyl ring and a diethylamino group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial uses.
特性
CAS番号 |
6309-09-7 |
|---|---|
分子式 |
C17H34BrNO2 |
分子量 |
364.4 g/mol |
IUPAC名 |
3-(diethylamino)propyl 2-cyclooctylacetate;hydrobromide |
InChI |
InChI=1S/C17H33NO2.BrH/c1-3-18(4-2)13-10-14-20-17(19)15-16-11-8-6-5-7-9-12-16;/h16H,3-15H2,1-2H3;1H |
InChIキー |
DOEWNCOQFIKENM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCOC(=O)CC1CCCCCCC1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


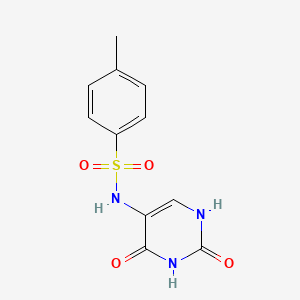
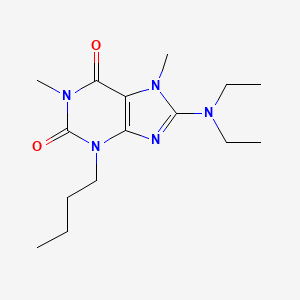
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
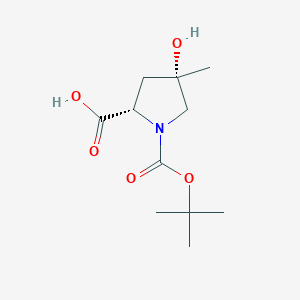
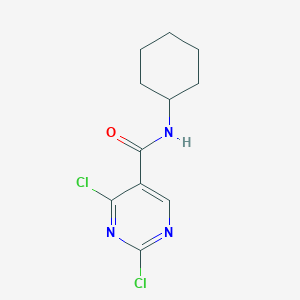
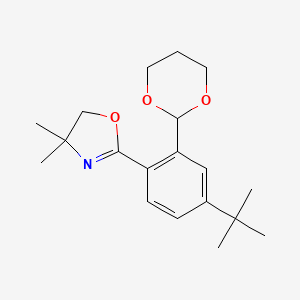
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
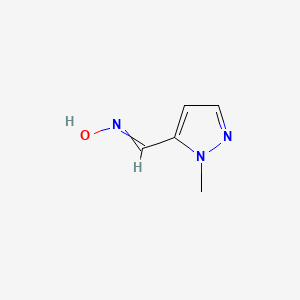
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
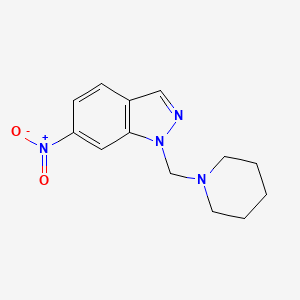
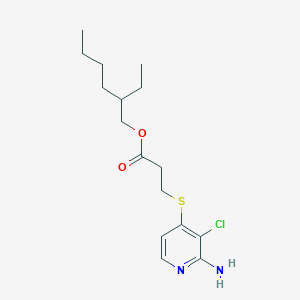

![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)

